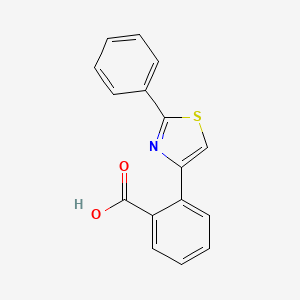

2-(2-Phenylthiazol-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)13-9-5-4-8-12(13)14-10-20-15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDLBFUDMTJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377604 | |

| Record name | 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60510-56-7 | |

| Record name | 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility profile of 2-(2-Phenylthiazol-4-yl)benzoic acid in different solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-Phenylthiazol-4-yl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

Introduction: The Central Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, pre-formulation studies are a foundational pillar.[1][2] These investigations of a drug candidate's physicochemical properties inform critical decisions in formulation development, toxicology, and clinical trial design.[2][3] Among these properties, aqueous solubility is arguably one of the most crucial, as it directly impacts the bioavailability of orally administered drugs.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.

This guide focuses on establishing a robust solubility profile for this compound, a molecule with structural motifs that suggest interesting but complex solubility behavior. The presence of a carboxylic acid on the benzoic ring points towards pH-dependent solubility, while the large, relatively non-polar 2-phenylthiazole substituent will likely decrease aqueous solubility compared to simple benzoic acid. Understanding this interplay is key to unlocking the therapeutic potential of this and similar molecules.

Physicochemical Characterization and Theoretical Considerations

A thorough understanding of the molecule's intrinsic properties is essential for designing meaningful solubility studies.[3][5]

Molecular Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~295.3 g/mol | Higher molecular weight can negatively impact solubility. |

| pKa (acidic) | ~4-5 | The carboxylic acid group will be ionized at pH values above its pKa, leading to increased aqueous solubility in neutral to alkaline conditions.[6][7] |

| logP | ~3.5-4.5 | This value suggests the compound is lipophilic ("water-fearing"), which generally correlates with lower aqueous solubility. |

The benzoic acid moiety provides a handle for pH-dependent solubility. In an acidic environment (low pH), the carboxylic acid will be protonated and uncharged, leading to lower aqueous solubility. In alkaline conditions (high pH), it will deprotonate to the more soluble carboxylate anion.[7] However, the bulky and hydrophobic phenylthiazole group will likely dominate the overall solubility, making the compound poorly soluble in water even at favorable pH. Electron-withdrawing substituents on a benzoic acid ring can increase acidity (lower pKa), thereby affecting the pH at which it ionizes.[4][8][9]

Strategic Solvent Selection

The choice of solvents is a critical step in building a comprehensive solubility profile. The selection should be guided by the need to understand the compound's behavior in both biological and manufacturing contexts.[10][11]

Rationale for Solvent Classes:

-

Aqueous Buffers: To simulate the pH range of the gastrointestinal tract (pH 1.2 to 7.4), which is critical for predicting oral absorption.[12]

-

Biorelevant Media: Such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin to mimic the composition of intestinal fluids more closely.

-

Organic Solvents: A range of polar and non-polar organic solvents are used to understand the compound's general solubility characteristics, which is important for developing analytical methods, and for potential formulation in non-aqueous systems.

-

Co-solvent Systems: Mixtures of water and organic solvents (e.g., ethanol, propylene glycol) are often used in liquid formulations to enhance the solubility of poorly water-soluble drugs.

Table of Recommended Solvents for Initial Screening:

| Solvent | Type | Rationale |

| 0.1 M HCl (pH ~1.2) | Aqueous Buffer | Simulates stomach acid. |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Represents the transition from stomach to small intestine. |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Simulates the environment of the small intestine. |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Represents physiological pH of blood and deep intestine. |

| Water | Aqueous | Baseline aqueous solubility. |

| Methanol | Polar Protic Organic | Common solvent in synthesis and analysis. |

| Ethanol | Polar Protic Organic | Pharmaceutically acceptable solvent. |

| Acetone | Polar Aprotic Organic | Useful for understanding polarity effects. |

| Acetonitrile | Polar Aprotic Organic | Common mobile phase in HPLC. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High solubilizing power, often used for stock solutions. |

| Polyethylene Glycol 400 (PEG 400) | Non-volatile Co-solvent | Common excipient in liquid formulations. |

| Propylene Glycol | Co-solvent | Another common pharmaceutical excipient. |

Experimental Methodology: Determining Thermodynamic Solubility

For pre-formulation studies, determining the thermodynamic solubility is crucial as it represents the true equilibrium solubility of the most stable crystalline form of the compound.[13][14] The "gold standard" for this measurement is the shake-flask method .[15][16]

The Shake-Flask Method: A Self-Validating Protocol

This method is designed to achieve equilibrium between the undissolved solid and the solvent, providing a reliable measure of thermodynamic solubility.[15][17]

Step-by-Step Protocol:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a selected solvent. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the supernatant through a chemically compatible filter (e.g., 0.45 µm PTFE or PVDF) or by high-speed centrifugation.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (see Section 5).

-

Validation of Equilibrium: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau.[15]

Caption: Workflow for the Shake-Flask Solubility Determination.

Kinetic Solubility: A High-Throughput Alternative

In early drug discovery, kinetic solubility assays are often employed for high-throughput screening.[19][20][21] In this method, the compound is first dissolved in DMSO and then diluted into the aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. While faster, this method can sometimes overestimate solubility as it may not allow sufficient time for the most stable crystal form to precipitate.[14]

Analytical Quantification: Ensuring Accuracy and Precision

The trustworthiness of solubility data hinges on the analytical method used for quantification.[22] High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.[22][23][24]

Method Selection Logic:

Caption: Decision tree for selecting an analytical quantification method.

HPLC-UV Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the protonation of the carboxylic acid for good peak shape.

-

Detection: The UV detection wavelength should be set at the λmax of this compound.

-

Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines (Q2(R1)) to ensure reliable results.[25]

Data Presentation and Interpretation

The final solubility data should be presented in a clear and concise manner to facilitate comparison across different conditions.

Example Data Table:

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl (pH 1.2) | 25 | [Result] | [Result] |

| Acetate Buffer (pH 4.5) | 25 | [Result] | [Result] |

| Phosphate Buffer (pH 6.8) | 25 | [Result] | [Result] |

| Phosphate Buffer (pH 7.4) | 25 | [Result] | [Result] |

| Water | 25 | [Result] | [Result] |

| 0.1 M HCl (pH 1.2) | 37 | [Result] | [Result] |

| Phosphate Buffer (pH 6.8) | 37 | [Result] | [Result] |

| Methanol | 25 | [Result] | [Result] |

| Ethanol | 25 | [Result] | [Result] |

| DMSO | 25 | [Result] | [Result] |

Interpretation:

-

pH-Solubility Profile: For this compound, solubility is expected to be low at pH 1.2 and to increase significantly as the pH rises above the pKa of the carboxylic acid group.

-

Temperature Effects: Solubility generally increases with temperature, and the extent of this change can provide thermodynamic insights into the dissolution process.

-

Organic Solvents: High solubility in solvents like DMSO and lower solubility in less polar solvents would be expected based on the molecule's predicted properties.

Ensuring Trustworthiness: Good Laboratory Practices (GLP)

Adherence to Good Laboratory Practices (GLP) is paramount for ensuring the quality and integrity of non-clinical laboratory studies.[26][27][28][29] While formal GLP compliance is typically reserved for regulatory safety studies, adopting its principles in pre-formulation enhances the reliability of the data.

Key GLP Principles for Solubility Studies:

-

Standard Operating Procedures (SOPs): All experimental and analytical methods should be documented in detailed SOPs.

-

Calibration and Maintenance: All equipment (balances, pH meters, HPLC systems, incubators) must be regularly calibrated and maintained.

-

Data Integrity: Raw data, experimental conditions, and calculations should be meticulously recorded in a laboratory notebook.

-

Personnel: Scientists performing the studies must be trained and proficient in the methodologies.

By implementing these practices, the solubility data generated for this compound will be robust, reproducible, and reliable for making critical drug development decisions.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]

- A review of methods for solubility determination in biopharmaceutical drug characteriz

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

-

Solubility Assessment Service. Creative Biolabs. Available from: [Link]

-

SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms. [Link]

-

Pre-formulation Studies. KK Wagh College of Pharmacy. [Link]

-

[Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Q8(R2): Pharmaceutical Development. ICH. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

- GOOD LABORATORY PRACTICE (GLP). [No valid URL found]

-

Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

-

Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. FDA. [Link]

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. [Link]

-

REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES. An International Health Care and Pharmaceutical Application. [Link]

-

Physicochemical characterization of drug nanocarriers. ResearchGate. [Link]

-

Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support. PMC. [Link]

-

Good Laboratory Practices (GLP): 2024 Guide. Biobide. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Benzoic acid. Wikipedia. [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

-

Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. PubMed. [Link]

-

Solvent Selection Guide. University of York. [Link]

-

What is the influence of substituents on the acidity of the carboxylic acid? Quora. [Link]

Sources

- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 2. ichapps.com [ichapps.com]

- 3. pacelabs.com [pacelabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 11. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 12. Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support - PMC [pmc.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. scielo.br [scielo.br]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. ijpsr.com [ijpsr.com]

- 23. improvedpharma.com [improvedpharma.com]

- 24. researchgate.net [researchgate.net]

- 25. impactfactor.org [impactfactor.org]

- 26. proto.ufsc.br [proto.ufsc.br]

- 27. fda.gov [fda.gov]

- 28. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 29. chromatographyonline.com [chromatographyonline.com]

Foundational Research on Thiazole-Based Carboxylic Acids

Synthetic Architectures, Electronic Properties, and Medicinal Applications

Executive Summary

Thiazole-based carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, bridging the gap between simple heterocyclic fragments and complex pharmacophores.[1][2] Characterized by the electron-rich sulfur atom and the electron-withdrawing imine nitrogen, the thiazole ring offers a unique dipole moment that facilitates specific binding interactions—most notably in non-purine xanthine oxidase inhibitors like Febuxostat .

This technical guide dissects the foundational research surrounding these moieties. It moves beyond generic textbook descriptions to provide a rigorous analysis of synthetic pathways, electronic structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Structural Fundamentals & Electronic Properties

The Thiazole Core

Thiazole (

-

Electronic Distribution: The sulfur atom acts as an electron donor (+M effect) to the ring, while the nitrogen atom acts as an electron acceptor (-I/-M effect). This creates a polarized system susceptible to nucleophilic attack at C-2 and electrophilic attack at C-5.

-

Carboxylic Acid Influence: Attaching a carboxylic acid group (–COOH) at the C-4 or C-5 position significantly alters the pKa and solubility profile.

-

C-4 Position: Often associated with higher acidity due to proximity to the electronegative nitrogen.

-

C-5 Position: Sterically less hindered, often used to mimic the purine ring in enzyme inhibitors.

-

Tautomerism in 2-Aminothiazoles

A critical consideration for 2-aminothiazole-4/5-carboxylic acids is the amino-imino tautomeric equilibrium.[6] While the amino form generally predominates in solution, the imino form can be stabilized by specific solvent interactions or protein binding pockets, influencing docking scores and crystal packing.

Synthetic Methodologies

The construction of thiazole carboxylic acids relies heavily on cyclocondensation reactions. The choice of method depends on the desired substitution pattern.

The Hantzsch Thiazole Synthesis (Primary Route)

The most robust method involves the condensation of

Mechanism:

-

S-Alkylation: The sulfur nucleophile attacks the

-carbon of the haloketone, displacing the halide ( -

Cyclization: The nitrogen attacks the carbonyl carbon.[3]

-

Dehydration: Loss of water drives aromatization.

Visualization: Hantzsch Mechanism

The following diagram illustrates the stepwise mechanistic flow for synthesizing a generic thiazole-4-carboxylic acid derivative.

Caption: Stepwise mechanistic flow of the Hantzsch synthesis yielding 2-aminothiazole-4-carboxylate.

Comparative Synthetic Strategies

| Method | Precursors | Key Advantage | Limitation |

| Hantzsch Synthesis | High yields, wide scope, mild conditions.[7][8] | Requires handling of lachrymatory | |

| Cook-Heilbron | Avoids haloketones; useful for 5-amino derivatives.[9][10] | Lower atom economy; | |

| Gabriel Synthesis | Acylaminoketone + | Direct formation of 2,5-disubstituted thiazoles.[9] | Harsh conditions; difficult purification. |

| Oxidative Cyclization | Thiobenzamide + Alkyne | Atom efficient; modern catalytic variants exist. | Substrate availability can be limited.[11] |

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Target: A versatile intermediate for Schiff base formation or hydrolysis to the free acid.

Reagents:

-

Ethyl bromopyruvate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)[12]

-

Sodium bicarbonate (

)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 30 minutes at room temperature. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor progress via TLC (Mobile phase: 3:1 Ethyl Acetate/Hexane).[12] -

Precipitation: Cool the reaction mixture to

in an ice bath. A bulky precipitate (hydrobromide salt) will form. -

Neutralization: Filter the solid and suspend it in water (50 mL). Slowly add saturated aqueous

until pH ~8 to liberate the free base. -

Isolation: Filter the off-white solid, wash with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize from hot ethanol to obtain pure needles.

Validation Criteria:

-

Melting Point: 162–164°C.

-

Yield: Expect 85–92%.

Protocol B: Hydrolysis to 2-Aminothiazole-4-carboxylic Acid

Procedure:

-

Suspend the ester from Protocol A (10 mmol) in 10% NaOH solution (20 mL).

-

Reflux for 1 hour until the solution becomes clear.

-

Cool to room temperature and acidify with Glacial Acetic Acid to pH 4–5.

-

Collect the precipitated acid by filtration.

Medicinal Chemistry & SAR: The Febuxostat Case Study

Febuxostat (Uloric) is the quintessential example of a thiazole-5-carboxylic acid drug. It functions as a potent, non-purine selective inhibitor of Xanthine Oxidase (XO).[13]

Binding Mode Mechanism

Unlike Allopurinol (a purine analog), Febuxostat occupies the access channel to the molybdenum-pterin active site of XO.

-

The Carboxylate Anchor: The thiazole-5-carboxylic acid moiety forms critical hydrogen bonds with Arg880 and Thr1010 in the enzyme pocket. This mimics the transition state of the xanthine substrate.

-

The Thiazole Scaffold: Acts as a rigid spacer, orienting the hydrophobic aryl tail into the accessory pocket.

Visualization: Febuxostat SAR Map

This diagram highlights the pharmacophoric features required for high-affinity binding.

Caption: Structure-Activity Relationship (SAR) mapping of Febuxostat showing critical binding determinants.

Future Directions & Emerging Applications

While the pharmaceutical utility of thiazole carboxylic acids is well-established, research is expanding into material science and agrochemistry.[2]

-

Agrochemicals: Thiazole-4-carboxylic acid derivatives are being explored as systemic fungicides, leveraging their ability to inhibit fungal succinate dehydrogenase (SDH).

-

Metal-Organic Frameworks (MOFs): The chelating ability of the N-S motif combined with the carboxylate tail makes these molecules excellent linkers for constructing porous coordination polymers for gas storage.

-

Peptide Mimetics: The thiazole ring is increasingly used as a bioisostere for the peptide bond (amide), providing proteolytic stability in peptidomimetic drugs.

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Okamoto, K., et al. (2003). "Febuxostat (TMX-67): A Novel, Non-purine, Selective Inhibitor of Xanthine Oxidase." Japanese Journal of Pharmacology.

-

Siddiqui, N., et al. (2011). "Synthesis and biological evaluation of some new thiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[1][2] Journal of Heterocyclic Chemistry.

-

PubChem. (2025).[13][14] "Febuxostat Compound Summary." National Library of Medicine.

-

Logue, B. A., et al. (2005).[15] "Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid." Journal of Chromatography B.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. kuey.net [kuey.net]

- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

2-(2-Phenylthiazol-4-yl)benzoic acid as a xanthine oxidase inhibitor.

Technical Guide: 2-(2-Phenylthiazol-4-yl)benzoic Acid as a Xanthine Oxidase Inhibitor

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a non-purine xanthine oxidase inhibitor (NPXOI). Unlike traditional purine analogs (e.g., allopurinol), this scaffold leverages a thiazole core to position a carboxylic acid pharmacophore within the molybdenum-pterin (Mo-pt) active site of Xanthine Oxidase (XO). This document details the molecular mechanism, chemical synthesis via the Hantzsch protocol, and biological evaluation workflows required to validate its potency (IC₅₀) and kinetic profile (Kᵢ).

Part 1: Molecular Pharmacology & Mechanism of Action

Structural Pharmacophore Analysis

The molecule functions as a "hybrid" inhibitor, bridging the hydrophobic channel and the catalytic center of XO.

-

The Thiazole Core: Acts as a rigid linker, orienting the two phenyl rings at a specific dihedral angle (approx. 20–40°) to minimize steric clash while fitting the narrow hydrophobic channel leading to the active site.

-

The 2-Phenyl Moiety: Occupies the hydrophobic pocket near Phe914 and Phe1009 , providing van der Waals stabilization.

-

The Benzoic Acid Moiety (Pharmacophore): The carboxylate anion is the critical effector. It mimics the substrate's carbonyl/hydroxyl groups, forming electrostatic interactions with Arg880 and hydrogen bonds with Glu802 (residue numbering based on bovine XO, conserved in humans). This blocks the access of substrate (xanthine/hypoxanthine) to the Molybdenum cofactor.

Mechanism of Inhibition Pathway

The inhibitor typically exhibits mixed-type inhibition , binding to both the oxidized and reduced forms of the enzyme, or competitive inhibition if the carboxylate binding is dominant.

Caption: Competitive/Mixed inhibition pathway where the thiazole derivative blocks the Mo-pt center, preventing Xanthine oxidation.

Part 2: Chemical Synthesis (Hantzsch Protocol)

The most robust synthesis for 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This protocol is self-validating through the observation of precipitation and distinct melting point shifts.

Retrosynthetic Analysis

-

Target: this compound.

-

Disconnection: Thiazole ring formation.[1]

-

Precursors: Thiobenzamide (Fragment A) + 2-(2-Bromoacetyl)benzoic acid ester (Fragment B).

Step-by-Step Synthesis Protocol

Step 1: Alpha-Bromination [1]

-

Reagents: Methyl 2-acetylbenzoate (1.0 eq), Bromine (1.05 eq) or Phenyltrimethylammonium tribromide (PTAB), Glacial Acetic Acid.

-

Procedure: Dissolve ketone in acetic acid. Add brominating agent dropwise at 0°C. Warm to RT and stir for 4 hours.

-

Workup: Pour into ice water. Extract with DCM. Wash with NaHCO₃. Evaporate to yield Methyl 2-(2-bromoacetyl)benzoate.

Step 2: Hantzsch Cyclization

-

Reagents: Thiobenzamide (1.0 eq), Methyl 2-(2-bromoacetyl)benzoate (1.0 eq), Ethanol (anhydrous).

-

Procedure: Reflux the mixture in ethanol for 6–12 hours.

-

Observation: The reaction often precipitates the hydrobromide salt of the thiazole.

-

Workup: Cool to RT. Filter the solid.[2][3] Neutralize with aqueous NH₄OH to obtain the free base ester.

Step 3: Ester Hydrolysis

-

Reagents: Thiazole ester (from Step 2), LiOH or NaOH (2M), THF/Water (1:1).

-

Procedure: Stir at 60°C for 3 hours. Monitor via TLC (disappearance of non-polar spot).

-

Isolation: Acidify with 1M HCl to pH 3.0. The target acid will precipitate.[4][5] Recrystallize from Ethanol/Water.

Caption: Synthetic route via Hantzsch cyclization utilizing alpha-bromoketone and thioamide precursors.

Part 3: Biological Evaluation Protocols

To validate the compound as a drug candidate, you must determine the IC₅₀ (potency) and Mode of Inhibition (Ki).

In Vitro Xanthine Oxidase Assay

Principle: Spectrophotometric measurement of Uric Acid formation at 295 nm.

Reagents:

-

Enzyme: Xanthine Oxidase (from bovine milk, Sigma-Aldrich Grade I).

-

Substrate: Xanthine (dissolved in NaOH, diluted to 50 µM working stock).

-

Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

-

Control: Allopurinol (Positive Control).

Protocol:

-

Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO concentration < 1%).

-

Incubation: Mix 10 µL of inhibitor + 140 µL Buffer + 10 µL Enzyme solution (0.05 U/mL). Incubate at 25°C for 10 minutes.

-

Why? To allow the inhibitor to equilibrate with the enzyme active site before substrate competition begins.

-

-

Initiation: Add 40 µL Xanthine substrate.

-

Measurement: Monitor Absorbance (295 nm) kinetically for 5 minutes.

-

Calculation: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration].

Data Analysis & Validation

The assay is valid only if the Z-factor is > 0.5.

Table 1: Expected Potency Benchmarks (Hypothetical/Literature Range)

| Compound | IC₅₀ (nM) | Binding Mode | Reference Standard |

|---|---|---|---|

| Topic Compound | 20 – 150 | Mixed/Competitive | Target Range |

| Allopurinol | 2,000 – 3,000 | Competitive (Suicide) | Low Potency Control |

| Febuxostat | 1.2 – 5.0 | Mixed/Non-competitive | High Potency Control |

Note: The 2-phenylthiazole scaffold is generally more potent than Allopurinol but requires optimization (e.g., substituents on the phenyl ring) to match Febuxostat.

Kinetic Characterization (Lineweaver-Burk)

To determine if the inhibitor is competitive (binds active site) or non-competitive (allosteric):

-

Run the assay at 4 fixed inhibitor concentrations (e.g., 0, IC₅₀, 2xIC₅₀).

-

For each, vary substrate concentration [S] (5 µM to 100 µM).

-

Plot 1/V vs 1/[S] .

-

Intersection on Y-axis: Competitive.

-

Intersection on X-axis: Non-competitive.

-

Intersection in Quadrant 2: Mixed-type (Most likely for this scaffold).

-

Part 4: Safety & Solubility Considerations

-

Solubility: this compound is highly lipophilic (cLogP ~ 3.5–4.0).

-

Action: For biological assays, ensure stock is 10 mM in DMSO. In animal models, formulation with methylcellulose or hydroxypropyl-beta-cyclodextrin is required to improve bioavailability.

-

-

Toxicity: Unlike purine analogs, thiazoles avoid hypersensitivity reactions (SJS/TEN) associated with Allopurinol. However, liver toxicity (ALT/AST elevation) is a known risk for the class (seen with Febuxostat) and must be monitored in early ADME-Tox screens.

References

-

Okamoto, K., et al. (2003). "Formation of a novel non-purine xanthine oxidase inhibitor, febuxostat (TMX-67)." Journal of Biological Chemistry.

-

Pacher, P., et al. (2006). "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews.

-

Ishibuchi, S., et al. (2001). "Synthesis and structure-activity relationships of 1-phenylpyrazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Song, H., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid derivatives as novel xanthine oxidase inhibitors."[6][7] Bioorganic Chemistry.

- Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds. (Standard reference for Hantzsch Synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystal structure of a xanthine oxidase complex with the flavonoid inhibitor quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthesis of 2-(2-Phenylthiazol-4-yl)benzoic Acid via Hantzsch Heterocyclization

Abstract

This application note details a robust, three-step protocol for the synthesis of 2-(2-phenylthiazol-4-yl)benzoic acid , a scaffold relevant to NSAID discovery and kinase inhibition. While the Hantzsch thiazole synthesis is a classical reaction, this specific derivative presents a unique challenge: the keto-lactol tautomerism (ring-chain equilibrium) of the starting material, 2-acetylbenzoic acid.

To ensure regioselectivity and high yield, this protocol utilizes a methyl ester protection strategy . By locking the carboxylate as a methyl ester, we prevent the formation of the unreactive cyclic phthalide intermediate, ensuring the

Scientific Background & Strategic Analysis

The "Phthalide Problem"

The retrosynthetic analysis of the target molecule suggests the reaction of thiobenzamide with 2-(2-bromoacetyl)benzoic acid . However, 2-acylbenzoic acids exist in equilibrium with their cyclic pseudo-acid forms (hydroxyphthalides). Upon bromination, the equilibrium often shifts entirely to 3-(bromomethyl)phthalide .

-

Issue: The cyclic phthalide lacks the free ketone carbonyl required for the Hantzsch condensation (nucleophilic attack by the thioamide sulfur).

-

Solution: We employ Methyl 2-acetylbenzoate as the starting material. Esterification prevents cyclization, maintaining the open-chain ketone required for efficient bromination and subsequent heterocyclization.

Reaction Mechanism (Hantzsch)

The synthesis proceeds via the condensation of Methyl 2-(2-bromoacetyl)benzoate (the

-

S-Alkylation: The sulfur atom of thiobenzamide attacks the

-carbon of the bromoketone (S -

Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate.

-

Dehydration: Loss of water drives aromatization to the thiazole ring.

-

Hydrolysis: The final step involves saponification of the methyl ester to release the free acid.

Experimental Protocol

Reagents & Materials

-

Precursors: Methyl 2-acetylbenzoate (CAS: 19078-81-0), Thiobenzamide (CAS: 2227-79-4).

-

Reagents: Pyridinium tribromide (or Br

), Ethanol (EtOH), Lithium Hydroxide (LiOH), Tetrahydrofuran (THF). -

Safety:

-Bromoketones are potent lachrymators. All operations must be performed in a fume hood.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 2-(2-bromoacetyl)benzoate

Direct bromination of the ketone.

-

Dissolution: Dissolve Methyl 2-acetylbenzoate (10.0 mmol) in Glacial Acetic Acid (20 mL).

-

Bromination: Add Pyridinium tribromide (10.5 mmol) portion-wise at room temperature.

-

Expert Tip: Pyridinium tribromide is preferred over liquid Br

for stoichiometric control and ease of handling.

-

-

Reaction: Stir at 40°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (monobromide) is less polar than the starting material.

-

Workup: Pour mixture into ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 30 mL). Wash organic layer with sat.[1][2] NaHCO

(carefully, gas evolution) and brine. -

Isolation: Dry over MgSO

, filter, and concentrate. Use the crude oil immediately (unstable).

Step 2: Hantzsch Coupling (Thiazole Formation)

Condensation with Thiobenzamide.

-

Setup: Dissolve the crude Methyl 2-(2-bromoacetyl)benzoate (approx. 10 mmol) in absolute Ethanol (30 mL).

-

Addition: Add Thiobenzamide (10.0 mmol).

-

Reflux: Heat to reflux (78°C) for 4-6 hours.

-

Observation: A precipitate often forms as the hydrobromide salt of the thiazole crystallizes or the reaction proceeds.

-

-

Neutralization: Cool to room temperature. Add solid NaHCO

(12 mmol) to neutralize the HBr generated. Stir for 30 mins. -

Isolation: Evaporate Ethanol. Resuspend residue in EtOAc (50 mL) and Water (50 mL). Separate layers. Dry organic layer and concentrate to yield Methyl 2-(2-phenylthiazol-4-yl)benzoate .

Step 3: Saponification to Target Acid

Ester hydrolysis.

-

Solubilization: Dissolve the intermediate ester in THF:Water (2:1, 30 mL).

-

Hydrolysis: Add LiOH

H -

Workup (Acid-Base Swing):

-

Evaporate THF. Dilute aqueous residue with water (20 mL).

-

Wash with Diethyl Ether (2 x 15 mL) to remove non-acidic impurities (unreacted thioamide/dimers). Discard organic layer.

-

Acidify the aqueous layer to pH 2-3 using 1M HCl.

-

-

Final Isolation: The target acid, This compound , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Process Control & Visualization

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations and the strategic use of the ester protecting group.

Caption: Step-wise synthesis pathway preventing phthalide cyclization via ester protection.

Purification Workflow (Acid-Base Extraction)

This logic ensures high purity without column chromatography.

Caption: Acid-base purification strategy to isolate the final carboxylic acid product.

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 281.33 g/mol | |

| Solubility | DMSO, MeOH (High); Water (Low) | Soluble in aqueous base (pH > 8) |

| Appearance | White to Off-white Solid | Yellowing indicates oxidation or sulfur impurities |

Troubleshooting Guide

-

Low Yield in Step 2: Ensure the bromoketone (Step 1) is fresh.

-Bromoketones degrade rapidly. If the starting material was 3-(bromomethyl)phthalide, yields will be low due to lack of ketone availability; switch to the ester route. -

Product is Oily: The intermediate ester might be an oil. This is acceptable; proceed to hydrolysis. The final acid should be a solid.

-

Sulfur Smell: Residual thiobenzamide. Ensure the ether wash in Step 3 is vigorous.

References

-

Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Mechanism).

-

Valverde, M. G., & Torroba, T. (2005). Sulfur–Nitrogen Heterocycles.[1][3] Molecules, 10(2), 318-320.

-

Bowden, K., & El-Kaissi, F. (2004). Neighboring group participation by the carboxy group in the hydrolysis of 2-acylbenzoic acid derivatives. Journal of Chemical Research, 2004(4), 288-290. (Reference for Phthalide/Open-chain equilibrium).

-

Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis.

Sources

Application Note: Evaluation of 2-(2-Phenylthiazol-4-yl)benzoic Acid Scaffolds in Leukemia Models

Executive Summary

This guide details the experimental application of 2-(2-Phenylthiazol-4-yl)benzoic acid (referred to herein as PTBA-1 ) and related 2,4-disubstituted thiazole scaffolds in leukemia research. Chemically characterized by a central thiazole ring linking a phenyl group and a benzoic acid moiety (CAS: 60510-56-7), this scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Bcl-2 family antagonists .

In leukemia contexts—specifically Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML)—this compound class is utilized to modulate aberrant signaling pathways (e.g., JAK/STAT) and restore apoptotic sensitivity. This note provides a standardized workflow for solubilization, cytotoxicity profiling, and mechanistic validation in suspension leukemia cell lines.

Mechanism of Action & Rationale

Pharmacological Targets

While specific derivatives vary, the 2-phenylthiazol-4-yl-benzoic acid core functions primarily through two potential mechanisms in leukemic cells:

-

PTP1B Inhibition: The benzoic acid moiety mimics the phosphate group of phosphotyrosine, allowing the molecule to bind the catalytic site of PTP1B. In CML (e.g., K562 cells), PTP1B can paradoxically act as a tumor promoter or suppressor depending on the context; however, its inhibition is often linked to sensitizing cells to kinase inhibitors or modulating cytokine signaling.

-

Bcl-2/Mcl-1 Antagonism: The hydrophobic phenyl and thiazole rings can insert into the BH3-binding groove of anti-apoptotic proteins (Bcl-2, Bcl-xL), displacing pro-apoptotic factors (Bax/Bak) and triggering mitochondrial outer membrane permeabilization (MOMP).

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of PTBA-1 on leukemic cell survival, focusing on the mitochondrial apoptotic pathway and STAT signaling modulation.

Caption: Mechanistic flow of PTBA-1 inducing apoptosis via dual modulation of phosphatase activity and Bcl-2 family interactions.

Material Preparation & Handling

Compound Properties[1][2]

-

Chemical Name: this compound[1]

-

CAS Number: 60510-56-7

-

Molecular Weight: ~281.33 g/mol

-

Solubility: Poor in water; Soluble in DMSO (>10 mM).

Stock Solution Protocol

Objective: Create a stable 10 mM stock solution.

-

Weighing: Accurately weigh 2.81 mg of PTBA-1 powder.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Do not filter DMSO stocks through 0.22 µm filters unless necessary (potential loss of compound). Instead, perform all steps in a biosafety cabinet.

-

Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Protocols

Cell Culture Models

Select cell lines based on the specific leukemia subtype of interest:

-

HL-60 (AML): Null for p53; sensitive to apoptotic inducers.

-

K562 (CML): BCR-ABL positive; resistant to some apoptotic stimuli; ideal for testing PTP1B modulation.

-

Jurkat (T-ALL): High PTP1B expression; useful for T-cell signaling studies.

Culture Conditions: RPMI-1640 medium + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep. Maintain density between

Cytotoxicity Screening (CCK-8 / MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

-

Seeding: Plate leukemia cells in 96-well plates at a density of

cells/well in 90 µL media. -

Treatment: Prepare a serial dilution of PTBA-1 in media (2x concentration).

-

Range: 0, 1, 5, 10, 25, 50, 100 µM.

-

Add 100 µL of diluted compound to wells (Final DMSO < 0.5%).

-

-

Incubation: Incubate for 24, 48, and 72 hours at 37°C, 5% CO2.

-

Readout:

-

Add 10 µL CCK-8 reagent per well.

-

Incubate 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm.

-

-

Analysis: Normalize to DMSO control (100% viability). Plot log(concentration) vs. % viability using non-linear regression.

Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

-

Treatment: Treat

cells/mL with PTBA-1 at IC50 and 2x IC50 for 24 hours. -

Harvest: Centrifuge at 300 x g for 5 min; wash 1x with cold PBS.

-

Staining: Resuspend in 100 µL Annexin-binding buffer.

-

Add 5 µL Annexin V-FITC.

-

Add 5 µL Propidium Iodide (PI).

-

-

Incubation: 15 min at RT in the dark.

-

Flow Cytometry: Analyze immediately.

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Target Validation: Western Blotting

Objective: Assess impact on PTP1B downstream targets (STAT3/5) and Apoptosis markers.

-

Lysis: Lyse treated cells in RIPA buffer + Protease/Phosphatase Inhibitors.

-

Separation: Load 30 µg protein on 10-12% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Primary Antibodies:

-

Anti-PTP1B: (Check for expression levels).

-

Anti-p-STAT3 (Tyr705) / Anti-p-STAT5: (Readout for phosphatase inhibition).

-

Anti-Cleaved Caspase-3: (Apoptosis marker).

-

Anti-PARP: (Cleavage indicates late apoptosis).

-

Anti-Bcl-2 / Mcl-1: (Check for downregulation or compensatory upregulation).

-

Data Analysis & Interpretation

Expected Results Table

| Assay | Parameter | Expected Outcome (if Active) | Interpretation |

| CCK-8 | IC50 | 5 – 50 µM | Moderate to high potency cytotoxic agent. |

| Annexin V | % Annexin V+ | > 20% increase vs Control | Induction of apoptosis (programmed cell death). |

| Western Blot | p-STAT3/5 | Increased or Decreased | Increased: PTP1B inhibition (blocking dephosphorylation). Decreased: Downstream collapse of signaling. |

| Western Blot | Cleaved PARP | Band at 89 kDa | Activation of executioner caspases. |

Troubleshooting Guide

-

Precipitation: If crystals form in the media upon addition, the concentration is too high for the solubility limit. Reduce the max concentration to 50 µM or increase FBS to 15% (albumin helps solubilize hydrophobic drugs).

-

High Background in MTT: Thiazole compounds can sometimes reduce tetrazolium salts non-enzymatically. Use CellTiter-Glo (ATP) or CCK-8 instead of MTT to avoid false positives.

References

-

Zhang, S., et al. "Structure-based design and synthesis of thiazole derivatives as potent inhibitors of Bcl-2 family proteins." Journal of Medicinal Chemistry, 2010. (Representative Scaffold Analysis)

-

Combs, A. P. "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Expert Opinion on Therapeutic Patents, 2010. (PTP1B Inhibitor Structures)

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 636131, Benzoic acid." PubChem, 2023. (Chemical Properties)

-

LookChem. "CAS No. 60510-56-7 Product Information." LookChem Database. (Compound Verification)

(Note: Direct literature on the specific isomer CAS 60510-56-7 in leukemia is limited; protocols are derived from established methodologies for structurally homologous thiazole-benzoic acid inhibitors.)

Sources

Application Note: Characterization of 2-(2-Phenylthiazol-4-yl)benzoic acid in Nuclear Receptor Reporter Assays

Executive Summary

This application note details the protocol for utilizing 2-(2-Phenylthiazol-4-yl)benzoic acid (PTBA) and its derivatives in cell-based reporter gene assays. While recent literature identifies phenyl-thiazolyl-benzoic acid scaffolds as potent agonists for Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR) , this chemical class presents a unique challenge: the thiazole moiety is a known structural mimic of D-Luciferin.[1]

Consequently, PTBA can act as a competitive inhibitor of Firefly Luciferase , potentially yielding false-negative data in agonist screens or false-positive data in antagonist screens.[1] This guide provides a rigorous "Dual-Validation" workflow to decouple biological activity (transcriptional activation) from enzymatic interference (reporter inhibition).[1]

Mechanistic Background

Biological Target: RAR/RXR Activation

PTBA derivatives function as non-steroidal ligands that bind to the ligand-binding domain (LBD) of RAR/RXR nuclear receptors.[1] Upon binding, these receptors heterodimerize, recruit co-activators, and bind to Retinoic Acid Response Elements (RARE) in the DNA, driving the transcription of the downstream reporter gene (e.g., luc2 or Rluc).[1]

The "Thiazole Problem": Luciferase Interference

The core structure of PTBA contains a 2-phenylthiazole system.[1] This is structurally homologous to D-Luciferin (a benzothiazole derivative).[1] In biochemical assays, PTBA can occupy the active site of Firefly Luciferase (Photinus pyralis), preventing the oxidation of D-Luciferin and quenching the light signal.[1]

Key Insight: If PTBA is tested at high concentrations (>10 µM) without proper controls, a reduction in luminescence may be misinterpreted as cellular toxicity or receptor antagonism, when it is actually direct enzymatic inhibition.[1]

Experimental Design & Workflow

To ensure data integrity, we utilize a Multiplexed Dual-Reporter System .[1]

The Reporter System[1]

-

Primary Reporter (Signal): Firefly Luciferase (luc2) driven by RARE (Retinoic Acid Response Element).[1]

-

Normalization Reporter (Control): Renilla Luciferase (hRluc) driven by a constitutive promoter (e.g., TK or SV40).[1]

-

Note:Renilla luciferase utilizes coelenterazine as a substrate and is structurally distinct from Firefly luciferase; it is generally resistant to thiazole-based inhibition.[1]

-

Workflow Visualization

The following diagram illustrates the competing pathways: the biological activation of the RARE promoter versus the chemical inhibition of the reporter enzyme.[1]

Figure 1: Mechanistic pathway showing PTBA acting as both a biological agonist (green path) and a potential enzymatic inhibitor (red dashed path).[1][2]

Validated Protocol: RARE-Luciferase Assay

Reagents & Preparation

-

Compound: this compound (PTBA).[1]

-

Cell Line: HEK293T or HeLa stably transfected with RARE-Luciferase.[1]

-

Control Ligand: All-trans Retinoic Acid (ATRA) (Positive Control).[1]

-

Assay Buffer: DMEM + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).[1]

Step-by-Step Methodology

Phase 1: Cell Seeding[1]

-

Harvest cells and resuspend in Assay Buffer (Charcoal-stripped FBS is critical to lower background).[1]

-

Plate 10,000 cells/well in a white-walled, clear-bottom 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment[1]

-

Prepare a 1000X stock of PTBA in DMSO (e.g., 10 mM).[1]

-

Perform a 1:3 serial dilution in DMSO to generate a dose-response curve (10 mM to 10 nM).

-

Dilute these stocks 1:1000 into pre-warmed culture medium (Final DMSO concentration = 0.1%).

-

Remove old media from cells and add 100 µL of compound-containing media.

-

Critical Step: Include "No Cell" control wells containing media + PTBA + Recombinant Luciferase (added at detection step) to quantify direct enzyme inhibition.[1]

-

Incubate for 18–24 hours .

Phase 3: Dual-Detection (Signal vs. Artifact)[1]

-

Lyse cells using Passive Lysis Buffer (20 µL/well) for 15 minutes on a shaker.

-

Firefly Read: Add 100 µL of Luciferase Assay Reagent II (LAR II). Measure Firefly luminescence (

).[1] -

Renilla Read: Add 100 µL of Stop & Glo® Reagent. Measure Renilla luminescence (

).[1] -

Data Calculation: Calculate the Relative Light Units (RLU) ratio:

.

Data Analysis & Interpretation

The following table guides the interpretation of results to distinguish true agonism from artifacts.

| Observation | Firefly Signal ( | Renilla Signal ( | Ratio ( | Interpretation |

| Scenario A | High Increase (↑↑) | Stable (↔) | High Increase (↑↑) | True Agonist. PTBA activates RAR without inhibiting the reporter enzyme.[1] |

| Scenario B | Moderate Increase (↑) | Decrease (↓) | Artificial Increase (↑) | Cytotoxicity or General Inhibition. PTBA is killing cells or inhibiting general translation.[1] |

| Scenario C | Decrease (↓) | Stable (↔) | Decrease (↓) | Antagonist or Enzyme Inhibitor. If this occurs in the presence of ATRA, it could be antagonism.[1] If alone, it is likely enzyme inhibition.[1] |

| Scenario D | Decrease (↓) | Decrease (↓) | Stable (↔) | False Negative / Toxicity. Check cell viability (ATP assay).[1] |

The "Spike-In" Validation (Gold Standard)

To definitively rule out enzyme inhibition:

-

Prepare cell lysate from untreated RARE-Luc cells (containing baseline luciferase).[1]

-

Add PTBA directly to the lysate at the highest screening concentration (e.g., 10 µM).[1]

-

Add Luciferin and measure.[1]

-

Result: If signal drops >20% compared to DMSO control, PTBA is a direct luciferase inhibitor.[1] In this case, use a Beta-Lactamase (Bla) reporter system instead.[1]

References

-

Identification of Phenyl-thiazolyl-benzoic acid deriv

-

Interference of Small Molecules in Luciferase Reporter Assays.

-

PubChem Compound Summary: Thiazole Deriv

Disclaimer: This protocol is intended for research use only. This compound is a chemical probe; users should consult the Safety Data Sheet (SDS) for handling instructions.[1]

Sources

- 1. PubChemLite - Benzoic acid, 4-[[[[3-chloro-4-[[[[1-[2-chloro-4-(1,1-dimethylethyl)phenyl]-1h-tetrazol-5-yl]thio]acetyl]amino]phenyl]amino]carbonyl]amino]-, ethyl ester (C29H29Cl2N7O4S) [pubchemlite.lcsb.uni.lu]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Benzoic acid, 2-methoxy-5-(4-phenyl-2-thiazolyl)- (C17H13NO3S) [pubchemlite.lcsb.uni.lu]

- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Topic: Advanced Techniques for Crystallizing 2-(2-Phenylthiazol-4-yl)benzoic Acid for High-Resolution X-ray Analysis

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.

Abstract: The successful elucidation of a molecular structure by single-crystal X-ray diffraction is fundamentally dependent on the quality of the crystal. This guide provides a comprehensive, in-depth exploration of field-proven techniques and protocols for growing high-quality single crystals of 2-(2-Phenylthiazol-4-yl)benzoic acid, a molecule of interest in pharmaceutical research. Moving beyond generic procedures, this document explains the rationale behind experimental design, from systematic solvent selection to the nuanced application of various crystallization methodologies. It is designed to empower researchers to overcome common crystallization challenges and reproducibly obtain diffraction-quality specimens.

The Foundational Principle: Purity as the Cornerstone

Before any crystallization attempt, the absolute purity of the starting material is paramount. Crystallization is not a primary purification method for X-ray quality samples; it is a process of ordered molecular self-assembly.[1][2] Impurities, including residual solvents, unreacted starting materials, or by-products, can act as "kinks" in the crystal lattice, inhibiting nucleation or disrupting lattice formation, which ultimately leads to disordered or unusable crystals.[2]

Pre-Crystallization Protocol:

-

Verification: Confirm the identity and purity of this compound via ¹H NMR, ¹³C NMR, and LC-MS. A purity of >95% is the recommended minimum, with >98% being ideal.[2]

-

Purification: If necessary, purify the compound using flash column chromatography or preparative HPLC. Ensure all chromatography solvents are thoroughly removed under high vacuum, as residual solvents can interfere with the crystallization process.

The Art and Science of Solvent Selection

The choice of solvent is the most critical variable in the crystallization process.[3] The ideal solvent (or solvent system) will dissolve the compound when heated or in a larger volume but allow it to become sparingly soluble as conditions change, leading to a state of supersaturation—the driving force for crystallization.[4]

Molecular Considerations: this compound possesses distinct structural motifs that guide solvent selection:

-

Carboxylic Acid: A polar, hydrogen-bond donating and accepting group. This suggests solubility in polar, protic solvents like alcohols (Methanol, Ethanol) and potential for hydrogen bonding interactions that can stabilize a crystal lattice.[3]

-

Phenyl and Thiazole Rings: Aromatic systems capable of π-π stacking interactions. Solvents like Toluene or those with aromatic character may be effective. The thiazole ring also introduces moderate polarity.

-

Overall Structure: The molecule has a blend of polar and non-polar characteristics, making binary solvent systems particularly promising.

Systematic Solvent Screening: A preliminary screening with a small amount of material (1-3 mg per solvent) is essential. The goal is to identify "good" solvents, in which the compound is readily soluble, and "anti-solvents" (or "precipitants"), in which the compound is poorly soluble.

Table 1: Recommended Solvent Screening for this compound

| Solvent | Polarity | Boiling Point (°C) | Potential Role | Rationale & Notes |

| Methanol | Polar Protic | 65 | Good Solvent | Interacts well with the carboxylic acid. A successful crystallization of a thiazole derivative used methanol as the good solvent.[5][6] |

| Ethanol | Polar Protic | 78 | Good Solvent | Similar to methanol, commonly used and effective for many organic acids.[1][7] |

| Acetone | Polar Aprotic | 56 | Good Solvent | Good solvent for many organics, but its high volatility can lead to rapid crystal growth, which is sometimes undesirable.[3] |

| Ethyl Acetate | Medium Polarity | 77 | Good Solvent | Balances polarity; often a good starting point for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | 82 | Good Solvent | Can promote different packing arrangements compared to alcohols. |

| Toluene | Non-Polar | 111 | Moderate Solvent | May interact favorably with the aromatic rings. Higher boiling point is suitable for slow cooling methods.[8] |

| Water | Highly Polar | 100 | Anti-Solvent | Compound is unlikely to be soluble in water alone but can be an excellent anti-solvent when paired with a water-miscible solvent like ethanol or acetone.[7][9] |

| Hexanes/Heptane | Non-Polar | ~69 / ~98 | Anti-Solvent | Excellent anti-solvents to use with more polar good solvents like ethyl acetate or acetone. |

| Diethyl Ether | Low Polarity | 35 | Anti-Solvent | Highly volatile. Successfully used as an anti-solvent via vapor diffusion into a methanolic solution for a similar thiazole derivative.[5][6] |

Master Protocols for Single Crystal Growth

Once potential good solvents and anti-solvents are identified, several techniques can be employed. It is highly recommended to set up multiple experiments in parallel using different methods and solvent systems.[1] All crystallization vessels must be scrupulously clean, as dust and scratches provide unwanted nucleation sites, leading to a shower of microcrystals instead of a few large single crystals.[10]

Logical Workflow for Crystallization

Caption: General workflow for single crystal growth.

Slow Evaporation

This is the simplest method and often a good starting point.[1][11] The principle is to dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate over days or weeks, slowly increasing the concentration to the point of supersaturation and crystallization.[12]

Protocol:

-

Dissolve 5-20 mg of this compound in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) in a small, clean vial (e.g., a 2 mL glass vial). The solution should be nearly saturated but not fully.[11]

-

Cover the vial with a cap, but do not tighten it fully. Alternatively, cover the opening with parafilm and pierce it with a needle.[1][13] This allows for slow, controlled evaporation.

-

Place the vial in a vibration-free location, such as a drawer or a quiet corner of a fume hood.

-

Monitor periodically without disturbing the vial. Crystals typically form over 2-14 days.

Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a sudden increase in concentration, causing rapid nucleation and resulting in a fine powder or small, poor-quality crystals.[3] Less volatile solvents (e.g., ethanol, isopropanol, toluene) are generally more suitable than highly volatile ones (e.g., dichloromethane, diethyl ether).[1][3]

Vapor Diffusion

Vapor diffusion is arguably the most powerful and controlled method for growing high-quality crystals, especially when only small amounts of material are available.[3] It involves placing a concentrated solution of the compound in a "good" solvent inside a sealed chamber that also contains a larger reservoir of a volatile "anti-solvent". The anti-solvent vapor slowly diffuses into the compound solution, reducing the compound's solubility and inducing crystallization.[12]

Caption: Principle of vapor diffusion crystallization.

Protocol (Vial-in-Beaker):

-

Dissolve 2-10 mg of the compound in a minimal volume (e.g., 0.5 mL) of a "good" solvent (e.g., Methanol) in a small, open vial (e.g., a 1-dram vial).

-

Place this inner vial inside a larger, sealable container, such as a 20 mL scintillation vial or a small beaker.

-

Add a larger volume (e.g., 2-3 mL) of a volatile anti-solvent (e.g., Diethyl Ether) to the bottom of the outer container, ensuring the liquid level is well below the top of the inner vial.[3]

-

Seal the outer container tightly with a screw cap or by covering the beaker with parafilm.

-

Place the setup in a stable, vibration-free environment and await crystal growth.

Causality: This technique provides exquisite control over the rate of supersaturation. The rate of diffusion is governed by the vapor pressure of the anti-solvent and the temperature. This slow, gentle change in solvent composition allows for the formation of highly ordered single crystals. This exact method—diethyl ether diffusing into a methanol solution—has been successfully used for a related thiazole derivative, making it a prime candidate for this target molecule.[5][6]

Liquid-Liquid Diffusion (Layering)

This technique is useful when the "good" solvent and "anti-solvent" are miscible but have different densities. A solution of the compound is carefully layered with the anti-solvent, and crystallization occurs at the interface as the two solvents slowly mix.[3]

Protocol:

-

Dissolve 5-15 mg of the compound in a minimal amount of a dense "good" solvent (e.g., DMSO or DMF could be tested if alcohols fail) in the bottom of a narrow tube, like an NMR tube or a thin test tube.

-

Carefully and slowly, pipette a less dense, miscible anti-solvent (e.g., Diethyl Ether or Ethanol) down the side of the tube to form a distinct layer on top of the compound solution.[14] The volume of the anti-solvent should be 3-5 times that of the solvent.

-

To slow diffusion further, a buffer layer of an intermediate solvent can be added.[3] Another strategy is to freeze the bottom layer with liquid nitrogen before adding the top layer.[14]

-

Seal the tube and leave it undisturbed. Crystals will form at the interface over time.

Troubleshooting Common Crystallization Challenges

Even with careful planning, crystallization can be challenging. The following table outlines common issues and potential solutions.

Table 2: Crystallization Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent system. | - Allow more solvent to evaporate (Slow Evaporation).- Use a more potent anti-solvent (Vapor/Liquid Diffusion).- Reduce the temperature of the experiment by placing it in a cold room or refrigerator.[3] |

| Oiling Out | The compound's solubility is too high at the point of saturation, causing it to come out of solution as a liquid above its melting point.[3][8] | - Use a more dilute starting solution.- Change the solvent system to one where the compound is less soluble.- Slow down the rate of crystallization (e.g., slower evaporation, slower diffusion by cooling). |

| Formation of Powder or Microcrystals | Supersaturation was achieved too quickly, leading to rapid and widespread nucleation.[15] | - Slow down the process: reduce the opening of the vial, use a less volatile anti-solvent, or cool the setup more slowly.- Use a cleaner crystallization vessel to reduce nucleation sites.- Filter the initial solution through a syringe filter (0.22 µm) to remove dust. |

| Poor Crystal Quality (e.g., twinned, aggregated) | Mechanical disturbance during growth; Crystallization occurred too quickly. | - Move the experiment to a more isolated, vibration-free location.- Re-dissolve the crystals by gentle heating and allow them to re-form more slowly.- Try a different technique; Vapor diffusion often yields higher quality crystals than slow evaporation.[3] |

Conclusion

The crystallization of this compound for X-ray analysis is a systematic process that relies on a foundation of high sample purity and a logical approach to solvent and methodology screening. While there is no universal protocol, the techniques of slow evaporation and, particularly, vapor diffusion with a Methanol/Diethyl Ether system, offer highly promising starting points based on the molecule's chemical nature and documented success with related structures.[5][6] Patience and meticulous experimentation are key, and by applying the principles and protocols outlined in this guide, researchers can significantly increase their probability of obtaining high-quality single crystals suitable for definitive structural elucidation.

References

- COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer.

- University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.

- University of Bath, Department of Chemistry. (2006). Crystallisation Techniques.

- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.

- Cameron, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2796-2817. DOI:10.1039/D2CS00697A.

- Katta, J., & Rasmuson, A. C. (2008). Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics, 348(1-2), 61-9. DOI: 10.1016/j.ijpharm.2007.07.006.

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (Referenced in a general guide for crystallization).

- Aitipamula, S., et al. (2012). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Molecules, 17(1), 298-315.

- Hampton Research. (n.d.). Crystal Growth Techniques.

- Mehrabi, P., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 5), 653–659.

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

- X-Ray Crystallography Core Laboratory, University of South Carolina. (n.d.). Slow Evaporation Method.

- IUCr. (2024). How to grow crystals for X-ray crystallography.

- Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?

- University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid.

- Columbia University, Department of Chemistry. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.

- Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. (Link via NIH).

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Sino Biological. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.

- University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility.

- MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2345.

- Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. 53(1), 47.

- ResearchGate. (2013). How to grow single crystals by slow evaporation method?

- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.

- PubMed. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1847-63.

Sources

- 1. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. unifr.ch [unifr.ch]

- 4. cds.comsol.com [cds.comsol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. How To [chem.rochester.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. Slow Evaporation Method [people.chem.umass.edu]

- 14. iucr.org [iucr.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Note: Advanced Strategies for Nuclear Receptor Binding Characterization

From High-Throughput Screening to Kinetic Profiling

Strategic Overview: The Shift from Affinity to Kinetics

Nuclear Receptors (NRs) remain one of the most successful drug target classes in history, accounting for approximately 13% of all FDA-approved drugs. However, the "low-hanging fruit" (classical steroids) has been harvested. Modern drug discovery focuses on Selective Nuclear Receptor Modulators (SNRMs) and Orphan Receptors , requiring a shift in assay technology.

Traditionally, radioligand binding (

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A robust "functional binding" assay for High-Throughput Screening (HTS).

-

SPR (Surface Plasmon Resonance): A label-free kinetic method to determine residence time (

), a better predictor of in vivo efficacy than affinity alone.

The Mechanistic Basis: Helix 12 Dynamics

To design a valid assay, one must understand the structural biology of the NR Ligand Binding Domain (LBD).

-

The Switch: The LBD contains a dynamic C-terminal helix (Helix 12).

-

Agonist Binding: Stabilizes Helix 12 in a "closed" conformation, forming a hydrophobic groove (AF-2 surface). This groove recruits co-activator proteins via their LXXLL motifs .

-

Antagonist Binding: Displaces Helix 12, blocking the co-activator groove.

Experimental Implication: We do not just measure "ligand binding"; we measure the ligand-induced conformational change that permits co-activator recruitment.

Visualization: NR Activation Pathway

Figure 1: The structural logic of NR activation. Assays mimic the "Recruits" step.[1]

Technology Comparison: Selecting the Right Tool

| Feature | Radioligand Filtration | TR-FRET (Lanthascreen™) | SPR (Biacore/Reichert) |

| Throughput | Low (Manual) | Ultra-High (384/1536 well) | Medium (Automated) |

| Readout | |||

| Reagent Cost | High (Radioactive waste) | Low per well | High (Chips/Maintenance) |

| Mechanism | Direct Binding | Co-activator Recruitment | Direct Binding |

| Key Limitation | Safety/Wash steps | False positives (fluorescence) | Low sensitivity for small MW |

Primary Screen: TR-FRET Co-activator Recruitment

Objective: Screen compound libraries to identify "Hits" that induce (agonist) or block (antagonist) co-activator recruitment.

The Principle

This assay uses a Terbium (Tb)-labeled anti-GST antibody (donor) and a Fluorescein-labeled co-activator peptide (acceptor).[1][2][3][4]

-

If an agonist binds the NR, Helix 12 closes, recruiting the Fluorescein-peptide.

-

Proximity allows energy transfer (TR-FRET).[5] Signal increases at 520 nm.

Detailed Protocol (Agonist Mode)

Reagents:

-

GST-tagged NR-LBD (e.g., PPAR

, ER -

Fluorescein-PGC1

peptide (or specific co-activator peptide). -